molecular formula C15H19N3O2 B5014843 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Cat. No. B5014843
M. Wt: 273.33 g/mol
InChI Key: YHNSKXIMOABTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine (PEO) is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields. PEO is a morpholine derivative that contains an oxadiazole ring and a phenylethyl group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosinase. This compound has also been shown to modulate the activity of various receptors, including NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotective effects, antioxidant effects, and anti-inflammatory effects. This compound has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has several advantages for lab experiments, including its high yield of synthesis, ease of purification, and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine, including the development of new compounds based on the this compound scaffold with improved pharmacological properties. This compound can also be studied further for its potential use in treating neurodegenerative diseases, cancer, and other diseases. The mechanism of action of this compound can also be studied further to gain a better understanding of its effects on signaling pathways in cells.

Synthesis Methods

4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine can be synthesized using various methods, including the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction yields this compound as a white solid with a high yield. Other methods of synthesis include the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxylic acid and the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-thiol.

Scientific Research Applications

4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases. In cancer research, this compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. In drug discovery, this compound has been used as a scaffold for developing new compounds with improved pharmacological properties.

properties

IUPAC Name

4-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)6-7-14-16-15(20-17-14)12-18-8-10-19-11-9-18/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSKXIMOABTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=NO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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